molecular formula C24H16Br2N2O2 B15043783 3-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-N-(naphthalen-1-yl)benzamide

3-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-N-(naphthalen-1-yl)benzamide

Cat. No.: B15043783
M. Wt: 524.2 g/mol
InChI Key: ILXDAKLZQDOJRC-UHFFFAOYSA-N
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Description

3-[(E)-[(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-N-(NAPHTHALEN-1-YL)BENZAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a dibromo-hydroxyphenyl group and a naphthyl-benzamide moiety. Its distinct chemical properties make it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-[(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-N-(NAPHTHALEN-1-YL)BENZAMIDE typically involves a multi-step process. One common method includes the condensation reaction between 3,5-dibromo-2-hydroxybenzaldehyde and naphthylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often requiring specific temperatures and solvents to ensure the desired product’s formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, with careful monitoring of reaction parameters. Industrial methods may also incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-[(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-N-(NAPHTHALEN-1-YL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The dibromo groups in the compound make it susceptible to nucleophilic substitution reactions, where bromine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Nucleophiles: Sodium methoxide (NaOCH3), potassium cyanide (KCN)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with different functional groups.

Scientific Research Applications

3-[(E)-[(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-N-(NAPHTHALEN-1-YL)BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of advanced materials and as a precursor for other complex compounds.

Mechanism of Action

The mechanism of action of 3-[(E)-[(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-N-(NAPHTHALEN-1-YL)BENZAMIDE involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • **3-[(E)-[(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-N-(NAPHTHALEN-1-YL)BENZAMIDE
  • N’-[(E)-(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]-4,5-DIMETHOXYBENZOHYDRAZIDE
  • (E)-N’-(3,5-DIBROMO-2-HYDROXYBENZYLIDENE)NICOTINOHYDRAZIDE

Uniqueness

What sets 3-[(E)-[(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-N-(NAPHTHALEN-1-YL)BENZAMIDE apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. Its dibromo-hydroxyphenyl group enhances its reactivity, while the naphthyl-benzamide moiety contributes to its stability and potential biological activity.

Properties

Molecular Formula

C24H16Br2N2O2

Molecular Weight

524.2 g/mol

IUPAC Name

3-[(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-N-naphthalen-1-ylbenzamide

InChI

InChI=1S/C24H16Br2N2O2/c25-18-11-17(23(29)21(26)13-18)14-27-19-8-3-7-16(12-19)24(30)28-22-10-4-6-15-5-1-2-9-20(15)22/h1-14,29H,(H,28,30)

InChI Key

ILXDAKLZQDOJRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC(=CC=C3)N=CC4=C(C(=CC(=C4)Br)Br)O

Origin of Product

United States

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